![molecular formula C11H21NO4 B13456676 (4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and serves as a building block for various biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid typically involves the protection of the amino group of an amino acid precursor with a tert-butoxycarbonyl (Boc) group. This is achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: Common reagents include carbodiimides (e.g., DCC) and coupling additives like HOBt.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Major Products Formed
Hydrolysis: Produces the free amino acid.
Coupling Reactions: Forms peptide bonds, resulting in dipeptides or longer peptide chains.
Reduction: Converts the carboxylic acid group to an alcohol.
科学研究应用
(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Serves as a substrate in enzymatic studies and protein engineering.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, enabling the synthesis of peptides and proteins.
相似化合物的比较
Similar Compounds
(4S)-4-aminohexanoic acid: The unprotected form of the compound.
(4S)-4-{[(benzyloxy)carbonyl]amino}hexanoic acid: Another protected amino acid with a benzyloxycarbonyl (Cbz) group instead of a Boc group.
(4S)-4-{[(9-fluorenylmethoxy)carbonyl]amino}hexanoic acid: A protected amino acid with a fluorenylmethoxycarbonyl (Fmoc) group.
Uniqueness
(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid is unique due to its Boc protecting group, which offers stability under a wide range of reaction conditions and can be easily removed under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.
属性
分子式 |
C11H21NO4 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-5-8(6-7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI 键 |
NWWBTHVRHUCSND-QMMMGPOBSA-N |
手性 SMILES |
CC[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CCC(CCC(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde](/img/structure/B13456593.png)


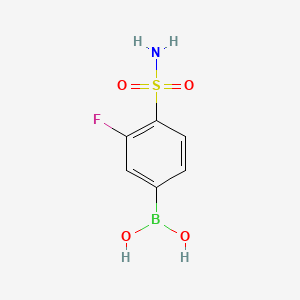
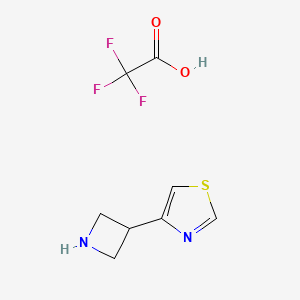
![1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13456631.png)
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)
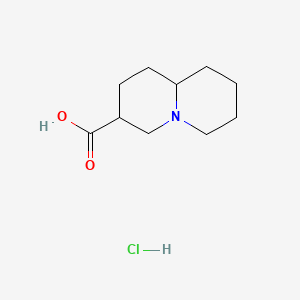
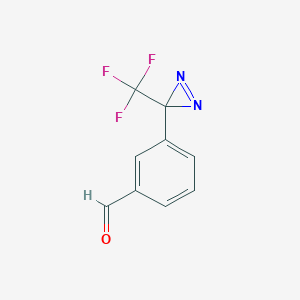
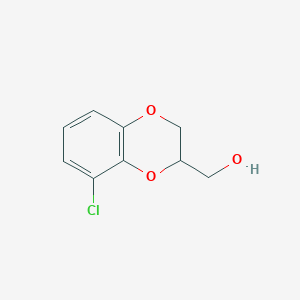
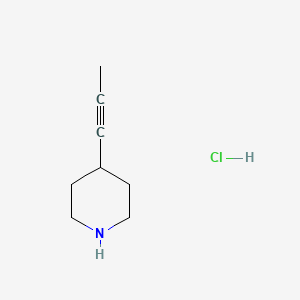
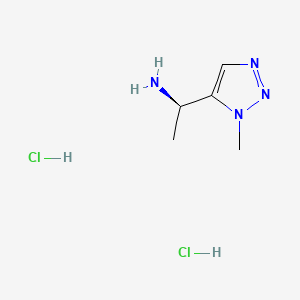
![2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid](/img/structure/B13456686.png)
![4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)
